Salpyran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

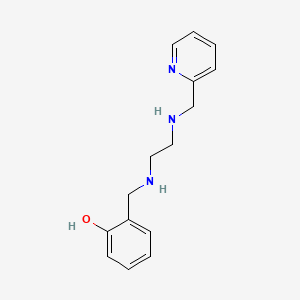

Structure

3D Structure

Properties

Molecular Formula |

C15H19N3O |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

2-[[2-(pyridin-2-ylmethylamino)ethylamino]methyl]phenol |

InChI |

InChI=1S/C15H19N3O/c19-15-7-2-1-5-13(15)11-16-9-10-17-12-14-6-3-4-8-18-14/h1-8,16-17,19H,9-12H2 |

InChI Key |

MMZVXGRXTHMIEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCNCC2=CC=CC=N2)O |

Origin of Product |

United States |

Foundational & Exploratory

Salpyran's Mechanism of Action in Neurodegenerative Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and prion diseases are characterized by complex multifactorial pathologies. A growing body of evidence implicates the dysregulation of biometals, particularly copper, in the progression of these disorders. Copper's redox activity, when not properly managed, can contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress, protein aggregation, and neuronal cell death. Salpyran (2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol) is a novel, rationally designed small molecule metal chelator with high selectivity for copper (II) ions. This technical guide provides an in-depth overview of this compound's core mechanism of action, presenting available data, relevant experimental protocols, and visualizing its proposed therapeutic intervention in neurodegenerative disease pathways.

Core Mechanism of Action: Selective Copper (II) Chelation

The primary mechanism of action of this compound in the context of neurodegenerative disease is its function as a selective chelator of copper (II) ions.[1][2][3] Dysregulated copper is implicated in the pathology of neurodegenerative disorders through its ability to bind to amyloidogenic proteins, such as amyloid-β (Aβ), tau, and prion proteins, and catalyze the formation of cytotoxic ROS.[1][2]

This compound is a tetradentate ligand that forms a stable complex with Cu(II), thereby preventing it from participating in deleterious redox reactions. This targeted chelation is proposed to mitigate downstream pathological events, including oxidative stress and protein misfolding, which are central to the progression of several neurodegenerative diseases.

Signaling Pathway of this compound's Antioxidant Action

The antioxidant effect of this compound is a direct consequence of its copper chelation activity. By sequestering Cu(II) ions, this compound inhibits the Fenton-like reactions that produce highly reactive hydroxyl radicals. The proposed signaling pathway is illustrated below.

Quantitative Data

This compound has demonstrated a high affinity and selectivity for Cu(II) in preclinical studies. The available quantitative data is summarized in the table below.

| Parameter | Value | Comparison | Reference |

| pCu at pH 7.4 | 10.65 | Clioquinol: 5.91 | |

| Selectivity | High for Cu(II) over Zn(II) | Not quantified in detail in initial reports |

Note: Further quantitative data from in vivo models of neurodegenerative diseases are not yet widely available in published literature.

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to assessing the mechanism of action of this compound.

Ascorbate (B8700270) Assay for Antioxidant Activity

This assay is used to determine the ability of a compound to inhibit the copper-catalyzed oxidation of ascorbate, a measure of its antioxidant potential.

Materials:

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

-

Ascorbic acid solution (5 mM in buffer)

-

EDTA solution (1 mM in buffer)

-

Hydrogen peroxide (H₂O₂) solution (1 mM in buffer)

-

This compound solution (at desired concentrations)

-

Copper (II) sulfate (B86663) solution

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and ascorbic acid.

-

Add the this compound solution to the reaction mixture.

-

Initiate the reaction by adding copper (II) sulfate and hydrogen peroxide.

-

Monitor the decrease in absorbance at 265 nm, which corresponds to the oxidation of ascorbate.

-

The rate of ascorbate oxidation in the presence of this compound is compared to a control without the chelator.

Tau Aggregation Assay

This assay assesses the ability of this compound to inhibit copper-induced aggregation of the tau protein, a key pathological event in tauopathies.

Materials:

-

Recombinant tau protein

-

Heparin (as an aggregation inducer)

-

Thioflavin T (ThT) fluorescent dye

-

Copper (II) sulfate solution

-

This compound solution (at desired concentrations)

-

96-well microplate reader with fluorescence detection

Procedure:

-

Prepare a reaction mixture containing recombinant tau protein and heparin in a suitable buffer.

-

Add copper (II) sulfate to induce aggregation.

-

Add this compound at various concentrations to different wells.

-

Incubate the plate at 37°C with continuous shaking.

-

At specified time points, measure the fluorescence of Thioflavin T (excitation ~440 nm, emission ~485 nm), which increases upon binding to aggregated tau fibrils.

-

Compare the fluorescence intensity in the presence and absence of this compound to determine its inhibitory effect on tau aggregation.

Human Prion Protein ROS Formation Assay

This assay evaluates this compound's ability to prevent ROS production in the presence of the human prion protein and copper.

Materials:

-

Recombinant human prion protein

-

Copper (II) sulfate solution

-

This compound solution

-

ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate, H2DCFDA)

-

Cell line (e.g., neuroblastoma cells) or cell-free system

-

Fluorescence microscope or plate reader

Procedure:

-

In a cell-based assay, load cells with the H2DCFDA probe.

-

Treat the cells with recombinant human prion protein and copper (II) sulfate.

-

Add this compound at various concentrations.

-

Incubate for a specified period.

-

Measure the fluorescence intensity (excitation ~495 nm, emission ~529 nm), which is proportional to the level of intracellular ROS.

-

In a cell-free system, combine the components and measure the fluorescence change of the ROS probe.

Conclusion and Future Directions

This compound presents a promising therapeutic strategy for neurodegenerative diseases by targeting the pathological role of dysregulated copper. Its high selectivity and affinity for Cu(II) ions, coupled with its demonstrated antioxidant properties in preclinical assays, underscore its potential to mitigate key disease-driving mechanisms.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the therapeutic effects of this compound in animal models of Alzheimer's, Parkinson's, and prion diseases.

-

Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, including its ability to cross the blood-brain barrier.

-

Long-term safety and toxicology studies: Assessing the safety profile of chronic this compound administration.

-

Elucidation of downstream effects: Investigating the impact of this compound on specific neuronal signaling pathways beyond direct ROS scavenging.

The continued investigation of this compound and other selective metal chelators holds significant promise for the development of novel disease-modifying therapies for a range of devastating neurodegenerative disorders.

References

- 1. Novel Copper Chelators Enhance Spatial Memory and Biochemical Outcomes in Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Normal Cellular Prion Protein Protects against Manganese-induced Oxidative Stress and Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

Salpyran: A Technical Guide to a Selective Copper(II) Chelator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and functional activity of Salpyran, a selective chelator of copper(II) ions with demonstrated therapeutic potential. All data and protocols are derived from the peer-reviewed publication by Devonport et al. (2021) in Inorganic Chemistry.

Chemical Structure and Properties

This compound, systematically named 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a tetradentate ligand designed for high-affinity and selective binding to Cu(II) ions.[1][2][3][4] Its structure combines a salan and an ethylenediamine (B42938) backbone, contributing to its specific coordination chemistry.[4]

Below is a two-dimensional representation of the chemical structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol | |

| Molecular Formula | C15H19N3O | |

| Molecular Weight | 257.33 g/mol | |

| CAS Number | 2719737-44-5 | |

| Calculated LogP (cLogP) | 1.73 | |

| pCu at pH 7.4 | 10.65 |

Synthesis of this compound

This compound is synthesized through a stepwise protecting group strategy involving consecutive reductive aminations. The process utilizes salicylaldehyde (B1680747) and 2-formylpyridine across an ethylenediamine backbone.

Mechanism of Action: Copper(II) Chelation and Antioxidant Properties

This compound functions as a potent and selective chelator of Cu(II). At a physiological pH of 7.4, it forms a stable monocationic species, [Cu(II)(3N,1O)]+. This chelation activity is crucial to its therapeutic potential, as the dysregulation of copper and other biometals is a hallmark of several neurodegenerative disorders. By sequestering redox-active Cu(II), this compound effectively inhibits the formation of reactive oxygen species (ROS).

The antioxidant capability of this compound has been demonstrated in ascorbate (B8700270), tau, and human prion protein assays. In these experiments, this compound was shown to prevent the generation of ROS from the binary Cu(II)/H2O2 system.

Experimental Protocols

Ascorbate Consumption Assay

This assay is employed to assess the antioxidant properties of this compound by monitoring the consumption of ascorbate, an indicator of ROS production.

Materials:

-

This compound

-

Copper(II) chloride (CuCl2)

-

Ascorbic acid

-

HEPES buffer (100 mM)

-

Hydrochloric acid (HCl, 0.2 M)

Procedure:

-

Prepare stock solutions of all reagents.

-

In a cuvette, prepare samples in situ in 100 mM HEPES buffer at pH 7.1.

-

Adjust the pH with 0.2 M HCl as needed.

-

Add the components in the following sequence: HEPES buffer, HCl, water, ascorbate, CuCl2, and this compound (if applicable).

-

Monitor the consumption of ascorbate over time by measuring the absorbance at a specific wavelength (typically 265 nm).

-

The assay can be conducted under both aerobic and anaerobic conditions to evaluate the influence of oxygen.

Table 2: Rate Constants for Ascorbate Consumption in the Presence of this compound

| Condition | Reactant Ratio (this compound:CuCl₂:Ascorbate) | Rate Constant (Ms⁻¹) | Reference |

| Under Argon | 12 µM : 10 µM : 100 µM | 1.07 x 10⁻⁹ | |

| Open Air | 12 µM : 10 µM : 100 µM | 1.37 x 10⁻⁹ | |

| Sealed Cuvette | 12 µM : 10 µM : 100 µM | 1.36 x 10⁻⁹ |

Conclusion

This compound is a promising small molecule metal chelator with high selectivity for Cu(II). Its ability to form a stable complex with copper and thereby inhibit the production of reactive oxygen species highlights its potential as a therapeutic agent for neurodegenerative diseases and other conditions associated with copper dyshomeostasis and oxidative stress. The synthetic tunability of the this compound scaffold offers further opportunities for the development of next-generation chelators with enhanced pharmacological properties.

References

- 1. Item - this compound: a Cu(II) selective chelator with therapeutic potential - University of Sussex - Figshare [sussex.figshare.com]

- 2. This compound: A Cu(II) Selective Chelator with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. real.mtak.hu [real.mtak.hu]

Salpyran: A Technical Guide to Synthesis, Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Salpyran, a promising Cu(II) selective chelator. It details the synthesis process, comprehensive characterization methodologies, and the mechanism by which this compound mitigates oxidative stress, making it a molecule of significant interest for therapeutic development, particularly in neurodegenerative diseases.

Core Concepts and Therapeutic Potential

This compound, chemically known as 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)-amino)methyl)phenol, is a tetradentate (3N,1O) ligand designed for high-affinity and selective chelation of copper(II) ions.[1][2][3] The dysregulation of biometals, particularly copper, is a pathological hallmark in many neurodegenerative disorders, including Alzheimer's disease.[1] By binding to Cu(II), this compound prevents its participation in redox reactions that generate harmful reactive oxygen species (ROS), thereby acting as an antioxidant and offering a potential therapeutic strategy.[1][2][3]

Quantitative Data Summary

The key physicochemical and thermodynamic properties of this compound are summarized in the table below, providing a basis for its comparison with other chelators and for understanding its pharmacological potential.

| Parameter | Value | Significance | Reference |

| pCu7.4 | 10.65 | Represents the high affinity for Cu(II) at physiological pH (7.4), indicating potent chelation capacity. For comparison, the value for clioquinol (B1669181) is 5.91. | [1][2][3] |

| cLogP | 1.73 | The calculated lipophilicity suggests suitable permeability across biological membranes. This is a reduction in lipophilicity compared to the Salan scaffold (cLogP = 2.26). | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a stepwise protecting group strategy that involves consecutive reductive aminations. This method utilizes an ethylenediamine (B42938) backbone and introduces salicylaldehyde (B1680747) and 2-formylpyridine moieties sequentially.[1]

Materials:

-

Ethylenediamine

-

Salicylaldehyde

-

2-formylpyridine

-

Protecting group reagents (e.g., Boc anhydride)

-

Reducing agents (e.g., Sodium borohydride)

-

Appropriate solvents (e.g., Methanol, Dichloromethane)

-

Reagents for deprotection (e.g., Trifluoroacetic acid)

Procedure:

-

Monoprotection of Ethylenediamine: Ethylenediamine is reacted with a suitable protecting group (e.g., Boc anhydride) under controlled conditions to yield the mono-protected derivative.

-

First Reductive Amination: The mono-protected ethylenediamine is reacted with salicylaldehyde in the presence of a reducing agent to form the first secondary amine linkage.

-

Deprotection: The protecting group is removed from the diamine backbone to expose the second primary amine.

-

Second Reductive Amination: The resulting intermediate is then reacted with 2-formylpyridine through another reductive amination step to yield the final this compound ligand.

-

Purification: The crude product is purified using standard techniques such as column chromatography to obtain pure this compound.

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to elucidate the molecular structure of this compound by identifying the chemical environment of each proton and carbon atom.[4]

-

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the precise mass of the synthesized compound, confirming its elemental composition and molecular formula.[4]

-

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS is used to assess the purity of the this compound sample and to confirm its molecular weight.[4]

-

X-Ray Crystallography: Single-crystal X-ray diffraction can be used to determine the solid-state structure of this compound and its coordination complexes, providing definitive proof of its chemical structure and bonding.[2]

Visualizing the Process and Mechanism

This compound Synthesis Workflow

The following diagram illustrates the logical flow of the this compound synthesis protocol.

Mechanism of Action: ROS Prevention

This compound's primary mechanism of action as an antioxidant is the chelation of redox-active Cu(II) ions. This prevents copper from participating in Fenton-like reactions that produce highly damaging hydroxyl radicals from hydrogen peroxide.

Conclusion

This compound demonstrates significant potential as a therapeutic agent due to its high affinity and selectivity for Cu(II), coupled with favorable predicted permeability. The well-defined synthesis and characterization protocols provide a solid foundation for its further development. Its mechanism of action, directly targeting a key driver of oxidative stress, makes it a compelling candidate for investigation in the treatment of neurodegenerative and other diseases where metal dyshomeostasis is implicated.

References

- 1. real.mtak.hu [real.mtak.hu]

- 2. This compound: A Cu(II) Selective Chelator with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - this compound: a Cu(II) selective chelator with therapeutic potential - University of Sussex - Figshare [sussex.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

Salpyran: A Technical Guide to a Promising Cu(II) Chelator for Neurodegenerative Diseases

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Copper dyshomeostasis and the resultant oxidative stress are significant pathological hallmarks of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and prion diseases. The sequestration of excess copper(II) ions presents a viable therapeutic strategy to mitigate neuronal damage. This technical guide provides an in-depth overview of Salpyran (2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol), a rationally designed, tetradentate Cu(II) selective chelator. We will explore its mechanism of action, key experimental data, and detailed protocols for its evaluation, offering a comprehensive resource for researchers in the field of neurotherapeutics and metal chelation.

Introduction to this compound

This compound is a small molecule metal chelator engineered for high affinity and selectivity for Cu(II) ions.[1][2][3][4] Its design is predicated on creating a tunable scaffold with suitable permeation properties for potential therapeutic applications. At a physiological pH of 7.4, this compound forms a stable monocationic species with Cu(II), denoted as [Cu(II)L]⁺. A key feature of this compound is its potent antioxidant activity, demonstrated by its ability to prevent the formation of reactive oxygen species (ROS) in various in vitro assays.

Quantitative Data: Physicochemical Properties of this compound

The efficacy of a chelator is determined by its affinity for the target metal ion and its selectivity over other biologically relevant metals. The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Comparison (Clioquinol) | Reference |

| pCu at pH 7.4 | 10.65 | 5.91 |

Table 1: Copper (II) Affinity of this compound

| Parameter | Value | Reference |

| Selectivity for Cu(II) over Zn(II) | Excellent |

Table 2: Metal Ion Selectivity of this compound

Mechanism of Action: Cu(II) Chelation and ROS Scavenging

This compound's therapeutic potential lies in its dual function: sequestering excess Cu(II) and inhibiting the generation of harmful ROS. The following diagram illustrates the proposed mechanism.

Caption: this compound's dual-action neuroprotective mechanism.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments in the evaluation of this compound.

Synthesis of this compound (2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol)

This protocol outlines the chemical synthesis of the this compound ligand.

Caption: Workflow for the synthesis of this compound.

Detailed Steps:

-

Dissolve 2-((2-aminoethyl)amino)methyl)phenol dihydrochloride and 2-(aminomethyl)pyridine in methanol.

-

Add a solution of sodium hydroxide in methanol dropwise to the stirring solution.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Suspend the residue in water and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield this compound as an oil.

Potentiometric Titration for Determination of Stability Constants

This method is used to determine the stability constants of the this compound-Cu(II) complex.

Materials:

-

Standardized solutions of this compound, Cu(II) chloride, and potassium hydroxide.

-

Background electrolyte (e.g., KCl).

-

Calibrated pH electrode and potentiometer.

Procedure:

-

Prepare a series of solutions containing known concentrations of this compound, Cu(II) chloride, and the background electrolyte.

-

Titrate each solution with a standardized solution of potassium hydroxide.

-

Record the pH at each addition of the titrant.

-

Analyze the resulting titration curves using appropriate software to calculate the protonation constants of the ligand and the stability constants of the Cu(II) complex.

UV-Vis Spectrophotometry for Chelation Studies

This technique is used to monitor the formation of the this compound-Cu(II) complex.

Procedure:

-

Prepare solutions of this compound and Cu(II) chloride of known concentrations.

-

Mix the solutions in varying molar ratios.

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

-

Analyze the changes in the absorption spectra to confirm complex formation and determine the stoichiometry of the complex.

Antioxidant Assays

The following assays are used to evaluate the ROS scavenging properties of this compound.

1. Ascorbate (B8700270) Consumption Assay:

-

Principle: Measures the rate of ascorbate oxidation in the presence of Cu(II) and H₂O₂, with and without this compound.

-

Procedure: Monitor the decrease in absorbance of ascorbate at a specific wavelength over time. A slower rate of decrease in the presence of this compound indicates its antioxidant activity.

2. Tau and Human Prion Protein Assays:

-

Principle: These assays assess the ability of this compound to prevent Cu(II)-mediated oxidative damage to these proteins, which are implicated in neurodegenerative diseases.

-

Procedure:

-

Incubate the respective protein with Cu(II) and H₂O₂ in the presence and absence of this compound.

-

Analyze protein aggregation or modification (e.g., via gel electrophoresis or fluorescence-based methods) to determine the protective effect of this compound.

-

Signaling Pathways and Logical Relationships

The therapeutic effect of this compound is rooted in its ability to interrupt the pathological cascade initiated by copper dyshomeostasis.

Caption: Proposed signaling pathway of this compound's neuroprotective action.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of therapeutic agents targeting neurodegenerative diseases characterized by copper dyshomeostasis. Its high affinity and selectivity for Cu(II), coupled with its demonstrated antioxidant properties, make it a compelling candidate for further investigation. Future research should focus on in vivo studies to evaluate its pharmacokinetic profile, blood-brain barrier permeability, and efficacy in animal models of neurodegeneration. Furthermore, the tunability of the this compound scaffold offers opportunities for the synthesis of derivatives with enhanced therapeutic properties. This technical guide serves as a foundational resource for researchers dedicated to advancing the development of novel treatments for these devastating neurological disorders.

References

Salpyran: A Technical Guide to its Role in the Prevention of Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Salpyran, a novel Cu(II) selective chelator, and its significant role in the prevention of reactive oxygen species (ROS). Through a comprehensive review of the available scientific literature, this document details the antioxidant mechanism of this compound, supported by quantitative data from key experimental assays. Detailed methodologies for the ascorbate (B8700270) consumption assay, tau protein assay, and human prion protein assay are provided to enable replication and further investigation. Furthermore, this guide presents visual representations of the proposed signaling pathway and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of this compound's function. The data presented herein underscores the therapeutic potential of this compound as a targeted intervention against ROS-mediated cellular damage.

Introduction

Reactive oxygen species (ROS) are a group of highly reactive chemical molecules derived from oxygen. While they play essential roles in cellular signaling and homeostasis, their overproduction can lead to significant damage to cell structures, including lipids, proteins, and DNA. This oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the development of therapeutic agents capable of mitigating ROS-induced damage is of paramount interest in drug discovery.

This compound is a rationally designed, tetradentate Cu(II) chelating scaffold, chemically identified as 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol. Its primary mechanism of action in preventing ROS formation lies in its ability to selectively chelate Cu(II) ions. Copper, a redox-active metal, is a known catalyst in the generation of ROS, particularly through the Fenton and Haber-Weiss reactions. By sequestering Cu(II), this compound effectively inhibits its participation in these ROS-producing pathways.[1][2]

Mechanism of Action: Cu(II) Chelation and ROS Inhibition

The antioxidant properties of this compound are intrinsically linked to its high affinity and selectivity for Cu(II) ions. The formation of a stable complex with Cu(II) prevents the metal ion from cycling between its reduced (Cu(I)) and oxidized (Cu(II)) states, a critical step in the catalytic generation of hydroxyl radicals (•OH), one of the most potent and damaging ROS.

The primary mechanism involves the inhibition of the Cu(II)/H₂O₂ system, which is a significant source of ROS in biological systems.[1] this compound's chelation of Cu(II) disrupts this catalytic cycle, thereby preventing the formation of ROS.

References

Salpyran's Affinity and Selectivity for Copper Ions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salpyran, chemically known as 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a synthetic chelator demonstrating remarkable affinity and selectivity for copper(II) ions.[1][2][3][4] This technical guide provides a comprehensive overview of this compound's binding characteristics, the experimental methodologies used for its characterization, and its potential therapeutic applications stemming from its copper-binding properties. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, neurobiology, and drug development.

Introduction

The dysregulation of metal ions, particularly copper, is implicated in the pathology of various neurodegenerative diseases.[4] this compound has emerged as a promising therapeutic agent due to its potent and selective chelation of Cu(II).[1][2][3][5] This guide delves into the quantitative aspects of this compound's interaction with copper ions, providing a foundation for its further investigation and application.

Quantitative Affinity and Selectivity Data

The efficacy of a chelator is defined by its affinity for the target ion and its ability to discriminate against other biologically relevant metal ions. This compound exhibits a high affinity for Cu(II) and excellent selectivity over other metal ions, most notably Zinc(II).[1][2][3][4]

| Parameter | This compound | Clioquinol (Reference) | Notes |

| pCu at pH 7.4 | 10.65[1][2][3] | 5.91[1][2][3] | pCu = -log[Cu²⁺]free. A higher value indicates stronger binding. |

| Selectivity | Excellent for Cu(II) over Zn(II)[1][2][3][4] | Not specified | |

| Stoichiometry | Forms a stable [Cu(II)L]⁺ monocationic species[1][2][3][4] | Not specified | L represents the this compound ligand. |

Experimental Protocols

The characterization of this compound's copper binding properties involves a series of well-defined experimental procedures.

Synthesis of this compound

The synthesis of this compound is a multi-step process. A common synthetic route involves the reaction of a salicylaldehyde (B1680747) derivative with a diamine linker.[4]

Caption: Synthetic pathway for this compound.

Determination of Copper Affinity (pCu)

The pCu value, representing the negative logarithm of the free Cu(II) concentration at a specific pH, is a key measure of binding affinity. It is typically determined using potentiometric titrations.

Caption: Workflow for pCu determination.

Assessment of Selectivity

Selectivity is evaluated by comparing the binding affinity of this compound for Cu(II) against other metal ions, such as Zn(II), Fe(II), and Mn(II). This is often done through competition experiments where the displacement of copper by another metal is monitored, or by direct titration with the competing ion.

Mechanism of Action and Therapeutic Potential

This compound's therapeutic potential, particularly in the context of neurodegenerative diseases, is linked to its ability to modulate copper-induced oxidative stress.[1][2][4] By chelating excess copper, this compound can prevent the formation of reactive oxygen species (ROS).[1][2][3][4]

Caption: this compound's role in mitigating copper-induced oxidative stress.

The antioxidant activity of this compound has been demonstrated in various assays, including those involving ascorbate, tau protein, and human prion protein.[1][2] These studies show that this compound effectively prevents the formation of ROS generated by the Cu(II)/H₂O₂ system.[1][2][3][4]

Conclusion

This compound is a highly effective and selective Cu(II) chelator with significant therapeutic potential. Its ability to sequester copper and prevent oxidative damage makes it a compelling candidate for further research and development, particularly for the treatment of neurodegenerative disorders where copper dyshomeostasis is a key pathological feature. The data and methodologies presented in this guide provide a solid foundation for scientists and researchers to build upon in their exploration of this compound and other metal-chelating agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Item - this compound: a Cu(II) selective chelator with therapeutic potential - University of Sussex - Figshare [sussex.figshare.com]

- 3. This compound: A Cu(II) Selective Chelator with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. real.mtak.hu [real.mtak.hu]

- 5. medchemexpress.com [medchemexpress.com]

The Foundational Science of Salpyran: A Technical Guide to a Novel Copper(II) Chelator

For Immediate Distribution to the Scientific Community

This technical guide provides an in-depth overview of the foundational research and design principles behind Salpyran, a novel, rationally designed copper(II) (Cu(II)) selective chelator with significant therapeutic potential. Developed to address the pathological hallmarks of neurodegenerative disorders associated with metal dyshomeostasis and oxidative stress, this compound represents a promising small molecule metal chelator. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the core data, experimental methodologies, and mechanistic pathways that underpin this compound's design.

Executive Summary

This compound, chemically identified as 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a tetradentate ligand engineered for high affinity and selectivity for Cu(II). Its design is predicated on the chelation of excess copper ions, which are implicated in the generation of reactive oxygen species (ROS) and the progression of neurodegenerative diseases such as Alzheimer's, Parkinson's, and prion diseases.[1][2] Foundational studies have demonstrated this compound's ability to form a stable monocationic species with Cu(II) at physiological pH and to effectively prevent the formation of ROS in preclinical assays.[1][3] This guide summarizes the key quantitative metrics of this compound's performance, details the experimental protocols used in its validation, and provides visual representations of its mechanism of action and experimental workflows.

Quantitative Data Summary

The efficacy of a chelating agent is determined by its affinity for the target metal ion and its selectivity over other biologically relevant metals. The following tables summarize the key quantitative parameters of this compound as determined in its foundational research.

| Parameter | This compound | Clioquinol | Unit/Condition | Rationale |

| pCu | 10.65 | 5.91 | pH 7.4 | A measure of the chelator's affinity for Cu(II). A higher value indicates stronger binding. |

| cLogP | 1.73 | - | - | A calculated measure of lipophilicity, indicating the molecule's potential for membrane permeation. |

| Coordination | 3N,1O | - | - | Describes the nitrogen and oxygen atoms involved in coordinating the metal ion. |

| Stoichiometry | 1:1 | - | [Cu(II)L]+ | Forms a stable 1:1 complex with Cu(II) at physiological pH. |

Mechanism of Action: Copper Chelation and ROS Inhibition

This compound's primary mechanism of action is the sequestration of Cu(II) ions, thereby preventing their participation in the Fenton-like reactions that produce highly damaging reactive oxygen species. By forming a stable complex with copper, this compound effectively neutralizes its redox activity.

Experimental Protocols

The foundational research on this compound involved several key experiments to characterize its antioxidant properties. The following are detailed methodologies representative of the assays performed.

Ascorbate Oxidation Assay

This assay measures the ability of a compound to prevent the copper-catalyzed oxidation of ascorbic acid, a proxy for antioxidant activity.

Materials:

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Ascorbic acid

-

Phosphate (B84403) buffer (pH 7.4)

-

UV-Vis spectrophotometer

Procedure:

-

A solution of ascorbic acid is prepared in a phosphate buffer.

-

The baseline absorbance of the ascorbic acid solution is measured at its characteristic wavelength.

-

CuSO4 is added to the solution to initiate oxidation, which is monitored by a decrease in absorbance.

-

In a separate experiment, this compound is pre-incubated with CuSO4 before the addition of ascorbic acid.

-

The rate of ascorbic acid oxidation in the presence of the this compound-copper mixture is measured and compared to the rate with copper alone. A reduced rate of oxidation indicates that this compound is effectively chelating the copper and preventing it from participating in the redox reaction.

Tau and Prion Protein Assays for ROS Inhibition

These assays assess the ability of this compound to inhibit copper-mediated ROS production in the presence of biologically relevant proteins implicated in neurodegenerative diseases.

Materials:

-

Recombinant tau or human prion protein

-

This compound

-

CuSO4

-

Hydrogen peroxide (H2O2)

-

ROS-sensitive fluorescent probe (e.g., DCFH-DA)

-

Multi-well plate reader with fluorescence capabilities

Procedure:

-

The recombinant protein (tau or prion) is incubated with CuSO4 in a multi-well plate.

-

This compound is added to the experimental wells at various concentrations.

-

H2O2 is added to initiate the Fenton-like reaction.

-

The ROS-sensitive fluorescent probe is added to all wells. This probe becomes fluorescent upon oxidation by ROS.

-

The plate is incubated, and the fluorescence intensity is measured over time. A reduction in fluorescence in the wells containing this compound indicates its ability to prevent ROS formation in a disease-relevant context.

Conclusion and Future Directions

The foundational research on this compound has established it as a potent and selective Cu(II) chelator with promising antioxidant properties. Its rational design, characterized by a high pCu value and favorable lipophilicity, makes it a strong candidate for further development as a therapeutic for neurodegenerative diseases. Future research will likely focus on in vivo studies to assess its pharmacokinetics, blood-brain barrier permeability, and efficacy in animal models of neurodegeneration. The data and protocols presented in this guide provide a solid foundation for these next steps in the development of this compound as a potential clinical candidate.

References

In-depth Technical Guide to the Antioxidant Properties of Salpyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salpyran, with the chemical name 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a synthetic compound demonstrating significant antioxidant properties.[1] Its primary mechanism of action is the selective chelation of Cu(II) ions.[1] This activity is crucial in mitigating oxidative stress, as redox-active Cu(II) is known to catalyze the formation of reactive oxygen species (ROS), which can lead to cellular damage. This compound's ability to bind with high affinity and selectivity to Cu(II) prevents the ion from participating in deleterious redox cycling.[1][2] This technical guide provides a comprehensive overview of the antioxidant properties of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data from relevant assays.

Core Antioxidant Mechanism: Copper (II) Chelation

The principal antioxidant activity of this compound is attributed to its function as a selective chelator of copper (II) ions.[1] In biological systems, dysregulated copper can contribute to oxidative stress through Fenton-like reactions, where Cu(II) is reduced to Cu(I), which then catalyzes the formation of highly reactive hydroxyl radicals from hydrogen peroxide. This compound, a tetradentate ligand, forms a stable complex with Cu(II), effectively sequestering the ion and preventing its participation in these ROS-generating reactions.[1][2]

The affinity of this compound for Cu(II) is remarkably high, with a pCu value of 10.65 at a physiological pH of 7.4.[1] The pCu value is the negative logarithm of the free Cu(II) concentration in a solution containing a ligand, and a higher value indicates stronger binding affinity. This demonstrates a significantly higher affinity for copper compared to other chelators like clioquinol.[1]

Quantitative Assessment of Antioxidant Activity

The antioxidant efficacy of this compound has been quantified through several key experiments. The data underscores its ability to inhibit copper-mediated oxidation.

| Parameter | Value | Comparison | Reference |

| pCu at pH 7.4 | 10.65 | Clioquinol: 5.91 | [1] |

-

pCu: A measure of the copper binding affinity of a ligand. A higher value indicates stronger chelation.

| Assay | Condition | Rate of Ascorbate (B8700270) Consumption | Reference |

| Ascorbate Consumption | Cu(II) + Ascorbate (aerobic) | Not specified, but rapid | [2] |

| Cu(II) + Ascorbate + this compound (aerobic) | Significantly slowed | [2] | |

| Cu(II) + Ascorbate + this compound (anaerobic) | 1.07 x 10-9 Ms-1 | [2] |

| Assay | Condition | Dityrosine (B1219331) Formation | Reference |

| Tau Fragment (dGAE) Oxidation | dGAE + Cu(II) + H2O2 | Significant dityrosine cross-linking | [2] |

| dGAE + Cu(II) + H2O2 + this compound | No dityrosine cross-linking observed (<0.5%) | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Ascorbate Consumption Assay

This assay monitors the rate of ascorbate depletion, which is accelerated in the presence of redox-active copper, as a proxy for ROS production.

-

Reagents:

-

HEPES buffer (100 mM, pH 7.1)

-

HCl (0.2 M) for pH adjustment

-

Ascorbic acid

-

CuCl2

-

This compound

-

-

Procedure:

-

Samples are prepared in a cuvette with HEPES buffer.

-

The pH is adjusted to 7.1 with HCl.

-

Reagents are added in the following order: water, ascorbate, CuCl2, and this compound (if applicable).

-

Ascorbate consumption is monitored spectrophotometrically by measuring the decrease in absorbance at 265 nm over time.

-

The assay is conducted under both aerobic (open to air) and anaerobic (under Argon) conditions.

-

Tau dGAE Fragment Oxidation Assay

This assay assesses the ability of this compound to prevent the copper-mediated oxidation of a fragment of the tau protein (dGAE), which results in the formation of dityrosine cross-links, a marker of oxidative damage.

-

Reagents:

-

Tau dGAE fragment

-

Cu(II) solution

-

H2O2

-

This compound

-

-

Procedure:

-

Reactions are prepared with the tau dGAE fragment mixed with Cu(II) at a 1:10 ratio.

-

H2O2 is added to induce oxidation.

-

In the test condition, this compound is included in the reaction mixture.

-

The formation of dityrosine bridges is monitored using fluorescence spectroscopy.

-

Human Prion Protein (hPrP) Fragment Oxidation Assay

Similar to the tau assay, this experiment evaluates this compound's protective effect against copper-mediated oxidation of a fragment of the human prion protein. The specific protocol for this assay as applied to this compound is detailed in the primary literature.

Signaling Pathway Interactions

Currently, there is no direct evidence to suggest that this compound's antioxidant activity involves the modulation of major antioxidant signaling pathways such as the Nrf2-ARE or NF-κB pathways. The available data strongly indicate that its protective effects are a direct consequence of its potent copper chelation ability.

Conclusion

This compound exhibits robust antioxidant properties primarily through its high-affinity and selective chelation of Cu(II) ions. This mechanism has been validated through ascorbate consumption and protein oxidation assays, which demonstrate its capacity to prevent the formation of reactive oxygen species. For researchers and professionals in drug development, this compound represents a promising scaffold for the design of therapeutic agents targeting conditions associated with copper dyshomeostasis and oxidative stress.

References

Salpyran's Engagement with Tau and Human Prion Protein: A Technical Whitepaper on its Antioxidant-Mediated Interaction

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the interaction between Salpyran, a potent and selective copper(II) chelator, and two key proteins implicated in neurodegenerative diseases: the tau protein and the human prion protein (PrP). The primary mechanism of interaction is indirect, revolving around this compound's ability to sequester copper(II) ions, thereby mitigating the generation of reactive oxygen species (ROS) that are known to contribute to the pathological processes associated with these proteins. This document collates the available quantitative data, outlines the experimental methodologies employed in foundational studies, and presents visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

Neurodegenerative disorders such as Alzheimer's disease and prion diseases are characterized by the misfolding and aggregation of specific proteins, namely tau and the prion protein, respectively. A growing body of evidence implicates the dysregulation of metal ions, particularly copper(II), in the pathogenesis of these conditions. Copper(II) can bind to both tau and PrP, and in its bound state, it can catalyze the formation of ROS through Fenton-like reactions. This oxidative stress is a significant contributor to neuronal damage and disease progression.

This compound, with the chemical name 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, has been rationally designed as a tetradentate ligand with a high affinity and selectivity for Cu(II)[1][2][3][4]. Its potential as a therapeutic agent lies in its ability to modulate copper homeostasis and prevent the downstream toxic effects of copper-catalyzed oxidation. This whitepaper will explore the specifics of this interaction in the context of tau and human prion protein.

Quantitative Data on this compound and its Copper Complex

The efficacy of this compound as a Cu(II) chelator is central to its interaction with tau and prion proteins. The following table summarizes the key quantitative parameters of this compound's copper-binding properties.

| Parameter | Value | Significance | Reference |

| pCu7.4 | 10.65 | Represents the high affinity of this compound for Cu(II) at physiological pH. A higher pCu value indicates stronger binding. For comparison, the pCu of clioquinol (B1669181) is 5.91. | [1] |

| Selectivity | Excellent for Cu(II) over Zn(II) | This is crucial for a therapeutic chelator, as indiscriminate metal binding could disrupt normal physiological processes that depend on other metal ions like zinc. | |

| Stoichiometry | Forms a stable [Cu(II)L]+ monocationic species | Indicates a 1:1 binding ratio between this compound and Cu(II) at physiological pH. |

Mechanism of Action: Prevention of ROS Generation

The core of this compound's interaction with tau and human prion protein is its ability to inhibit the generation of ROS. In the presence of a reducing agent like ascorbate (B8700270) and hydrogen peroxide (H₂O₂), Cu(II) can participate in redox cycling, leading to the production of highly reactive hydroxyl radicals. Both tau and PrP can be damaged by these ROS, leading to cross-linking and aggregation. This compound intervenes by sequestering Cu(II), thus preventing it from participating in these damaging reactions.

The proposed mechanism is visualized in the following signaling pathway diagram.

Caption: Mechanism of this compound in preventing ROS-mediated protein damage.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature describing this compound's antioxidant properties in the context of tau and human prion protein.

Dityrosine (B1219331) Formation Assay for Tau Fragment Oxidation

This assay is used to monitor the formation of dityrosine cross-links in a tau-derived peptide, which is a marker of oxidative damage.

-

Materials:

-

Tau dGAE fragment (a peptide derived from the tau protein)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorescence spectrophotometer

-

-

Procedure:

-

Prepare solutions of the tau dGAE fragment, this compound, CuSO₄, and H₂O₂ in PBS.

-

In a multi-well plate, set up the following reaction mixtures:

-

Tau dGAE fragment alone

-

Tau dGAE fragment with Cu(II) (e.g., 1:10 molar ratio)

-

Tau dGAE fragment with Cu(II) and H₂O₂ (e.g., 2.5 mM)

-

Tau dGAE fragment with this compound (e.g., 1:10 molar ratio)

-

Tau dGAE fragment with this compound, Cu(II), and H₂O₂

-

-

Incubate the plate at 37°C.

-

Monitor the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 410 nm over time. An increase in fluorescence indicates the formation of dityrosine bridges.

-

Plot fluorescence intensity versus time to compare the rate of oxidation in the different conditions.

-

Caption: Workflow for the dityrosine formation assay.

Ascorbate Oxidation Assay

This assay measures the rate of ascorbate oxidation, which is catalyzed by Cu(II) and can be inhibited by chelators. While not directly involving tau or prion protein, it is a fundamental assay to demonstrate the antioxidant potential of this compound.

-

Materials:

-

Ascorbic acid

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Prepare solutions of ascorbic acid, this compound, and CuSO₄ in PBS.

-

In a quartz cuvette, add the ascorbic acid solution.

-

Initiate the reaction by adding CuSO₄.

-

Immediately monitor the decrease in absorbance at 265 nm, which corresponds to the oxidation of ascorbate.

-

Repeat the experiment in the presence of this compound (pre-incubated with CuSO₄) to determine its inhibitory effect.

-

Calculate the initial rates of ascorbate oxidation from the linear portion of the absorbance vs. time plots.

-

Caption: Workflow for the ascorbate oxidation assay.

Logical Relationships and Therapeutic Rationale

The therapeutic strategy underpinning the use of this compound for tauopathies and prion diseases is based on the "metal hypothesis" of neurodegeneration. The following diagram illustrates the logical flow from the pathological role of copper to the therapeutic intervention with this compound.

Caption: Logical flow of the therapeutic rationale for this compound.

Conclusion

This compound's interaction with tau and human prion protein is characterized by its potent copper(II) chelation ability, which effectively prevents the generation of damaging reactive oxygen species. The quantitative data on its high affinity and selectivity for copper, combined with experimental evidence from antioxidant assays, positions this compound as a promising molecule for further investigation in the development of therapies for neurodegenerative diseases where metal-induced oxidative stress is a key pathological feature. Future research should focus on in vivo studies to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound in relevant animal models of tauopathies and prion diseases.

References

- 1. This compound: A Cu(II) Selective Chelator with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - this compound: a Cu(II) selective chelator with therapeutic potential - University of Sussex - Figshare [sussex.figshare.com]

- 3. real.mtak.hu [real.mtak.hu]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Use of Salpyran in Ascorbate Consumption Assays

Introduction

Salpyran, chemically known as 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a tetradentate chelating agent with a high affinity and selectivity for copper (II) ions (Cu(II))[1][2][3][4]. Its ability to bind Cu(II) makes it a valuable tool in studying copper-mediated biological processes, including the generation of reactive oxygen species (ROS)[1]. One of the key applications of this compound is in evaluating its antioxidant properties by monitoring the consumption of ascorbate (B8700270) in the presence of Cu(II) and hydrogen peroxide (H₂O₂). This application note provides a detailed protocol for utilizing this compound in an ascorbate consumption assay to assess its efficacy in preventing ROS formation.

Principle of the Assay

Redox-active Cu(II) is known to catalyze the formation of ROS, which leads to oxidative stress. In the presence of a reducing agent like ascorbate and an oxidizing agent like hydrogen peroxide, Cu(II) can participate in Fenton-like reactions, accelerating the degradation of ascorbate. The antioxidant potential of a compound like this compound can be determined by its ability to chelate Cu(II) and consequently inhibit the Cu(II)-induced oxidation of ascorbate. The rate of ascorbate consumption is monitored over time, typically by measuring the decrease in absorbance at a specific wavelength. A reduced rate of ascorbate consumption in the presence of the test compound indicates its antioxidant activity.

Experimental Protocol: Ascorbate Consumption Assay

This protocol is adapted from methodologies used to investigate the antioxidant properties of this compound by monitoring ascorbate consumption.

Materials and Reagents

-

This compound

-

Copper (II) chloride (CuCl₂)

-

Ascorbic acid

-

Hydrogen peroxide (H₂O₂)

-

HEPES buffer (100 mM, pH 7.1)

-

Hydrochloric acid (HCl, 0.2 M)

-

Deionized water

-

Spectrophotometer and cuvettes

Procedure

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol) at a concentration of 10 mM.

-

Prepare a fresh stock solution of ascorbic acid in deionized water at a concentration of 10 mM.

-

Prepare a stock solution of CuCl₂ in deionized water at a concentration of 10 mM.

-

Prepare a stock solution of H₂O₂ in deionized water at a concentration of 100 mM.

-

-

Reaction Mixture Preparation:

-

All samples should be prepared in situ in 100 mM HEPES buffer at pH 7.1. The pH can be adjusted using 0.2 M HCl.

-

The components should be added in the following order: HEPES buffer, HCl (for pH adjustment), deionized water, ascorbate, CuCl₂, and finally this compound (or the test compound).

-

A typical final volume for the reaction mixture is 1 mL in a standard spectrophotometer cuvette.

-

Control Reaction (No this compound): Prepare a reaction mixture containing HEPES buffer, ascorbate, and CuCl₂.

-

Test Reaction (With this compound): Prepare a reaction mixture containing HEPES buffer, ascorbate, CuCl₂, and this compound.

-

The final concentrations of the reactants should be optimized based on the specific experimental goals. Based on related studies, suggested final concentrations are:

-

Ascorbate: 100 µM

-

CuCl₂: 10 µM

-

This compound: 10 µM - 100 µM (a range should be tested)

-

H₂O₂ (optional, to initiate ROS production): 2.5 mM.

-

-

-

Data Acquisition:

-

Immediately after adding all components, start monitoring the absorbance of the solution at 265 nm (the characteristic absorbance maximum of ascorbate).

-

Record the absorbance at regular time intervals (e.g., every 5 minutes) for a total duration of 2 to 3 hours.

-

The assay can be performed under both aerobic (open air) and anaerobic (e.g., under Argon) conditions to investigate the role of oxygen.

-

Data Analysis

-

Plot the absorbance at 265 nm as a function of time for both the control and test reactions.

-

The rate of ascorbate consumption is proportional to the decrease in absorbance over time.

-

Calculate the initial rate of ascorbate consumption for each condition.

-

Compare the rate of ascorbate consumption in the presence and absence of this compound. A significantly lower rate in the presence of this compound indicates its ability to inhibit Cu(II)-induced ascorbate oxidation.

Quantitative Data Summary

The following table summarizes the conceptual quantitative data that can be obtained from the ascorbate consumption assay to evaluate the antioxidant efficacy of this compound.

| Condition | Initial Rate of Ascorbate Consumption (µM/min) | Inhibition of Ascorbate Consumption (%) |

| Control (Ascorbate + CuCl₂) | Value A | 0% |

| Test (Ascorbate + CuCl₂ + this compound) | Value B | ((Value A - Value B) / Value A) * 100 |

Note: The actual values will be determined experimentally.

Visualizations

Experimental Workflow Diagram

Caption: Workflow of the ascorbate consumption assay.

Mechanism of Action Diagram

Caption: this compound chelates Cu(II), inhibiting ROS production.

The ascorbate consumption assay is a robust method for evaluating the antioxidant potential of Cu(II) chelators like this compound. By monitoring the rate of ascorbate degradation, researchers can quantify the ability of this compound to prevent Cu(II)-mediated oxidative damage. This protocol provides a framework for conducting such assays, which are crucial for the development of therapeutic small molecule metal chelators. The provided diagrams offer a clear visual representation of the experimental process and the underlying mechanism of action.

References

- 1. This compound: A Cu(II) Selective Chelator with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - this compound: a Cu(II) selective chelator with therapeutic potential - University of Sussex - Figshare [sussex.figshare.com]

- 3. real.mtak.hu [real.mtak.hu]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes: Salpyran in Alzheimer's Disease Research Models

Introduction

Salpyran, chemically identified as 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a novel synthetic compound with potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease (AD).[1][2][3] The pathological hallmarks of Alzheimer's disease include the extracellular deposition of amyloid-β (Aβ) plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein. The dysregulation of biometals, especially copper (Cu), is increasingly recognized as a key factor in the progression of AD.[3] Copper ions, particularly Cu(II), can bind to Aβ peptides and catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.[3] this compound has been rationally designed as a high-affinity, selective chelator for Cu(II), aiming to restore metal homeostasis and mitigate copper-mediated toxicity in the brain.[1][2][3]

Mechanism of Action

This compound functions as a tetradentate small molecule metal chelator with a strong and selective affinity for Cu(II) ions.[1][2] Its proposed mechanism in the context of Alzheimer's disease research involves the following key steps:

-

Copper Chelation: this compound binds to excess Cu(II) ions in the brain, forming a stable, monocationic complex at physiological pH (7.4).[1][2][3] This action helps to sequester bioavailable copper that would otherwise contribute to pathological processes.

-

Inhibition of ROS Production: By chelating Cu(II), this compound prevents the metal ion from participating in redox reactions that generate harmful reactive oxygen species. Specifically, it has been shown to inhibit the formation of ROS from the Cu(II)/H₂O₂ system.[1][2][3]

-

Neuroprotection: The reduction in oxidative stress is hypothesized to protect neurons from damage, thereby potentially slowing the progression of neurodegeneration in Alzheimer's disease.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound in comparison to Clioquinol, an earlier-generation metal chelator.

| Parameter | This compound | Clioquinol | Significance | Reference |

| pCu at pH 7.4 | 10.65 | 5.91 | Indicates significantly higher affinity for Cu(II) at physiological pH. | [1][2][3] |

| Selectivity | Excellent selectivity for Cu(II) over Zn(II) | Lower selectivity | Highlights the targeted action of this compound, minimizing off-target effects. | [1][2][3] |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound in Alzheimer's disease research models are provided below.

Protocol 1: In Vitro Antioxidant Activity Assay (Ascorbate Assay)

This protocol is designed to assess the ability of this compound to inhibit Cu(II)-catalyzed oxidation of ascorbate (B8700270), a measure of its antioxidant potential.

Materials:

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

L-Ascorbic acid

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and further dilute in PBS to the desired final concentrations.

-

Prepare stock solutions of CuSO₄ and L-Ascorbic acid in PBS.

-

In a 96-well plate or cuvette, add PBS, followed by the this compound solution at various concentrations.

-

Add the CuSO₄ solution to each well to a final concentration that induces measurable ascorbate oxidation.

-

Initiate the reaction by adding the L-Ascorbic acid solution.

-

Immediately measure the absorbance at 265 nm (the wavelength for ascorbate) and continue to monitor the decrease in absorbance over time.

-

The rate of ascorbate oxidation is determined by the change in absorbance over time.

-

Compare the rates of oxidation in the presence and absence of this compound to determine its inhibitory effect.

Protocol 2: Tau Protein Aggregation Assay

This protocol evaluates the effect of this compound on copper-induced tau protein aggregation, a key pathological feature of Alzheimer's disease.

Materials:

-

Recombinant tau protein

-

This compound

-

Copper(II) chloride (CuCl₂)

-

Heparin

-

Thioflavin T (ThT)

-

HEPES buffer, pH 7.4

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent and dilute to final concentrations in HEPES buffer.

-

In a black, clear-bottom 96-well plate, add the recombinant tau protein solution.

-

Add this compound at various concentrations to the wells containing the tau protein.

-

Add CuCl₂ to the wells to induce aggregation. A control without copper should also be included.

-

Add heparin to induce fibrillization.

-

Incubate the plate at 37°C with gentle agitation.

-

At specified time points, add Thioflavin T solution to each well.

-

Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

-

An increase in ThT fluorescence indicates tau aggregation. Compare the fluorescence in the presence of this compound to the control to assess its inhibitory effect.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of this compound in mitigating Alzheimer's pathology.

Experimental Workflow

Caption: Workflow for evaluating this compound's in vitro efficacy.

References

Application Notes and Protocols for the Laboratory Synthesis of Phenyl 4-aminosalicylate (Salpyran)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of Phenyl 4-aminosalicylate, a compound with applications in pharmaceutical research. The primary method outlined is the direct esterification of 4-aminosalicylic acid with phenol (B47542).

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the final product involved in the synthesis of Phenyl 4-aminosalicylate.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 4-Aminosalicylic acid | C₇H₇NO₃ | 153.14 | 150-151 |

| Phenol | C₆H₆O | 94.11 | 40.5 |

| Phenyl 4-aminosalicylate | C₁₃H₁₁NO₃ | 229.23 | 150-152[1] |

Experimental Protocols

Primary Synthesis Route: Direct Esterification of 4-Aminosalicylic Acid with Phenol

This protocol details a one-pot synthesis method for Phenyl 4-aminosalicylate through the direct esterification of 4-aminosalicylic acid with phenol, utilizing a condensing agent such as polyphosphoric acid.

Materials:

-

4-Aminosalicylic acid

-

Phenol

-

Polyphosphoric acid

-

Ethanol

-

Water

-

Benzene (for extraction, optional)

-

Decolorizing carbon

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, heating mantle, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-aminosalicylic acid (e.g., 5.0 g), a significant excess of phenol (e.g., 20.0 g), and polyphosphoric acid (e.g., 10.0 g). The use of an excess of phenol is crucial for achieving a satisfactory yield.

-

Heating and Reaction: Heat the mixture to a temperature above 80°C (a range of 80-120°C is recommended) with stirring. Maintain this temperature for a sufficient duration to ensure the completion of the ester formation. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, the crude Phenyl 4-aminosalicylate can be isolated from the reaction mixture.

-

Purification:

-

Add decolorizing carbon to the reaction mixture and boil with reflux for approximately 5 minutes.

-

Filter the hot suspension.

-

To the filtrate, add an equal volume of water and cool the solution to 5°C.

-

The Phenyl 4-aminosalicylate will precipitate as white crystals.

-

Collect the crystals by filtration.

-

-

Drying: Dry the purified product at 75°C. The expected yield of the purified product is approximately 73.6%.[2]

Alternative Synthesis Route: From 4-Nitrosalicylic Acid

An alternative multi-step synthesis route begins with 4-nitrosalicylic acid.[3] This method involves three main stages:

-

Formation of Acid Chloride: 4-Nitrosalicylic acid is reacted with thionyl chloride to form the corresponding acid chloride, 2-hydroxy-4-nitrobenzoyl chloride.[3]

-

Esterification: The resulting acid chloride is then esterified with phenol to produce phenyl-2-hydroxy-4-nitrobenzoate.[3]

-

Reduction of Nitro Group: The nitro group of phenyl-2-hydroxy-4-nitrobenzoate is reduced to an amine group to yield the final product, Phenyl 4-aminosalicylate. This reduction can be achieved through hydrogenation using a catalyst such as Raney nickel.

Visualizations

Experimental Workflow for Direct Esterification

Caption: Workflow for the direct esterification synthesis of Phenyl 4-aminosalicylate.

References

Application Notes and Protocols for Testing Salpyran's Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salpyran is a selective copper (II) chelator with potent antioxidant properties.[1][2][3][4][5] Its primary mechanism of action involves the chelation of Cu(II) ions, thereby preventing the formation of reactive oxygen species (ROS) that contribute to cellular damage, particularly in the context of neurodegenerative diseases. The dysregulation of metal ions, especially copper, is a known factor in the pathology of neurodegenerative disorders like Alzheimer's and Parkinson's disease. This compound's ability to selectively bind copper and mitigate oxidative stress makes it a promising therapeutic candidate.

These application notes provide detailed experimental protocols to assess the efficacy of this compound in vitro and in vivo, focusing on its antioxidant, neuroprotective, and copper-chelating properties.

I. In Vitro Efficacy Testing

A. Assessment of Antioxidant and Neuroprotective Effects in a Cellular Model of Oxidative Stress

This protocol utilizes the human neuroblastoma cell line SH-SY5Y, a widely accepted model for neurodegenerative disease research, to evaluate this compound's ability to protect against oxidative stress-induced cell death.

1. Cell Culture and Maintenance of SH-SY5Y Cells

-

Cell Line: SH-SY5Y (ATCC® CRL-2266™)

-

Culture Medium: 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids, and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Neutralize trypsin with complete culture medium, centrifuge the cells, and resuspend in fresh medium for subculturing at a ratio of 1:4 to 1:10.

2. Induction of Oxidative Stress

Hydrogen peroxide (H₂O₂) is used to induce oxidative stress and neuronal damage. The optimal concentration of H₂O₂ should be determined empirically for each cell batch, typically aiming for a 50% reduction in cell viability (IC50) after 24 hours of exposure.

3. Experimental Protocol: Neuroprotection Assay

-

Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Allow cells to adhere for 24 hours.

-

This compound Pre-treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Incubate for 24 hours.

-

Oxidative Stress Induction: After pre-treatment, remove the this compound-containing medium and add 100 µL of fresh medium containing the predetermined IC50 concentration of H₂O₂.

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

-

Assessment of Cell Viability (MTT Assay):

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

4. Experimental Protocol: Measurement of Intracellular ROS (DCFDA Assay)

-

Cell Seeding and Treatment: Follow steps 1-3 of the neuroprotection assay protocol.

-

DCFDA Staining: After the 24-hour H₂O₂ incubation, remove the medium and wash the cells once with warm PBS. Add 100 µL of 25 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in serum-free medium to each well.

-

Incubation: Incubate the plate for 45 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells once with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity with excitation at 485 nm and emission at 535 nm using a fluorescence microplate reader.

-

Data Analysis: Express ROS levels as a percentage of the H₂O₂-treated control.

Data Presentation: In Vitro Efficacy of this compound

| Parameter | Control | H₂O₂ (IC50) | This compound (Conc. 1) + H₂O₂ | This compound (Conc. 2) + H₂O₂ | This compound (Conc. 3) + H₂O₂ |

| Cell Viability (%) | 100 ± 5 | 50 ± 4 | Data | Data | Data |

| Intracellular ROS (%) | 100 ± 8 | 250 ± 20 | Data | Data | Data |

Data should be presented as mean ± standard deviation from at least three independent experiments.

Workflow for In Vitro Efficacy Testing

References

- 1. Thioflavin T spectroscopic assay [assay-protocol.com]

- 2. Isothermal titration calorimetric procedure to determine protein-metal ion binding parameters in the presence of excess metal ion or chelator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Salpyran in Studies of Metal Ion Dyshomeostasis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Salpyran, a selective copper(II) chelator, in research focused on metal ion dyshomeostasis, particularly in the context of neurodegenerative diseases. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's therapeutic potential.

Introduction to this compound

This compound, chemically known as 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a tetradentate ligand designed to selectively chelate Cu(II) ions.[1][2][3] Metal ion dyshomeostasis, particularly the dysregulation of copper, is a significant factor in the pathology of several neurodegenerative disorders, including Alzheimer's disease.[2][4] Copper ions can participate in redox reactions that generate reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.[1][5] this compound has demonstrated a high affinity for Cu(II) and excellent selectivity over other biologically relevant metal ions like Zn(II).[2][3] Its primary mechanism of action is the prevention of ROS formation, highlighting its potential as a therapeutic small molecule metal chelator.[1][2][3]

Quantitative Data: this compound Properties

The following table summarizes the key quantitative parameters of this compound, comparing it to the known metal chelator, clioquinol.

| Property | This compound | Clioquinol | Reference |

| Chemical Formula | C₁₅H₁₉N₃O | C₉H₅ClINO | [2] |

| pCu at pH 7.4 | 10.65 | 5.91 | [2][3] |

| Coordination | Tetradentate (3N, 1O) | Bidentate | [2] |

| Selectivity | Excellent for Cu(II) over Zn(II) | Lower selectivity | [2][3] |

Signaling Pathways

Copper-induced oxidative stress in neurons involves complex signaling pathways. This compound, by chelating Cu(II), can mitigate the detrimental effects propagated through these pathways. One key pathway involves the generation of ROS, which can lead to apoptosis and cellular damage.

A more detailed view of the intracellular signaling cascade affected by copper-induced oxidative stress is depicted below. Copper can inhibit the phosphorylation of CREB, leading to a decrease in the neuroprotective protein BDNF. It also promotes the dissociation of the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and activate antioxidant response elements.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound.

Determination of Cu(II) and Zn(II) Chelation by UV-Vis Spectrophotometry

This protocol allows for the determination of this compound's ability to chelate Cu(II) and its selectivity over Zn(II).

Materials:

-

This compound

-

CuSO₄·5H₂O

-

ZnCl₂

-

HEPES buffer (pH 7.4)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare stock solutions of this compound, CuSO₄, and ZnCl₂ in HEPES buffer.

-

To determine the binding of Cu(II), titrate a solution of this compound with increasing concentrations of CuSO₄.

-